N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide
Description
N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide is a synthetic organic compound with a unique structure that combines a thiazole ring with sulfonamide and hydroxyalkyl functional groups
Properties
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S2/c1-6-7(2)15-8(11-6)16(13,14)10-5-9(3,4)12/h10,12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAGOKTXBJAVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)NCC(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide typically involves the reaction of 4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the hydroxyalkyl group can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxypropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide
- N-(2-hydroxyethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide
- N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-carboxamide
Uniqueness
N-(2-hydroxy-2-methylpropyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide is unique due to the presence of both a sulfonamide and a hydroxyalkyl group, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
